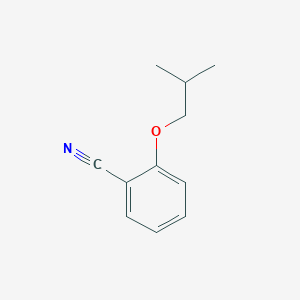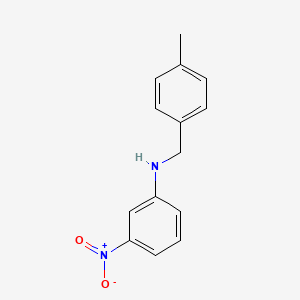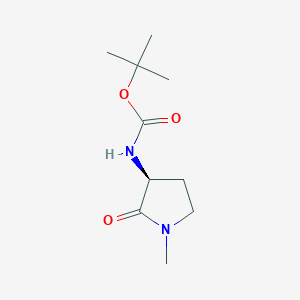![molecular formula C11H16N2O B3372481 N-[3-(aminomethyl)phenyl]-2-methylpropanamide CAS No. 918810-72-7](/img/structure/B3372481.png)
N-[3-(aminomethyl)phenyl]-2-methylpropanamide
描述
N-[3-(aminomethyl)phenyl]-2-methylpropanamide, also known as NAPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. NAPA is a derivative of the widely used drug, tramadol, and is believed to possess potent analgesic properties.
科学研究应用
N-[3-(aminomethyl)phenyl]-2-methylpropanamide has been primarily studied for its potential use as an analgesic drug. It is believed to act on the central nervous system by binding to the mu-opioid receptors, which are responsible for the perception of pain. Several studies have demonstrated the analgesic efficacy of N-[3-(aminomethyl)phenyl]-2-methylpropanamide in animal models of pain, including neuropathic pain and inflammatory pain. Moreover, N-[3-(aminomethyl)phenyl]-2-methylpropanamide has been shown to have a lower risk of addiction and dependence compared to other opioid drugs, making it an attractive alternative for the treatment of chronic pain.
作用机制
The mechanism of action of N-[3-(aminomethyl)phenyl]-2-methylpropanamide involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the activation of the G-protein coupled receptors, which leads to the inhibition of adenylate cyclase and the subsequent decrease in the intracellular levels of cyclic AMP. This signaling cascade ultimately results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are responsible for the perception of pain.
Biochemical and Physiological Effects:
N-[3-(aminomethyl)phenyl]-2-methylpropanamide has been shown to produce several biochemical and physiological effects in animal models. These include the inhibition of pain transmission, the modulation of the immune response, and the reduction of inflammation. Moreover, N-[3-(aminomethyl)phenyl]-2-methylpropanamide has been shown to have a lower risk of respiratory depression and gastrointestinal side effects compared to other opioid drugs, making it a safer alternative for the treatment of chronic pain.
实验室实验的优点和局限性
N-[3-(aminomethyl)phenyl]-2-methylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its chemical properties have been extensively studied. Moreover, N-[3-(aminomethyl)phenyl]-2-methylpropanamide has been shown to have a high degree of selectivity for the mu-opioid receptors, making it a useful tool for studying the role of these receptors in pain perception. However, N-[3-(aminomethyl)phenyl]-2-methylpropanamide has some limitations, including its low solubility in water and its relatively short half-life in the body, which may limit its effectiveness in certain experimental settings.
未来方向
Several future directions for research on N-[3-(aminomethyl)phenyl]-2-methylpropanamide can be identified. These include the optimization of the synthesis method to increase the yield and purity of the product, the investigation of the pharmacokinetics and pharmacodynamics of N-[3-(aminomethyl)phenyl]-2-methylpropanamide in humans, and the development of novel drug delivery systems for N-[3-(aminomethyl)phenyl]-2-methylpropanamide. Moreover, further studies are needed to elucidate the mechanisms underlying the analgesic efficacy of N-[3-(aminomethyl)phenyl]-2-methylpropanamide, as well as its potential applications in the treatment of other diseases such as depression and anxiety.
Conclusion:
In conclusion, N-[3-(aminomethyl)phenyl]-2-methylpropanamide is a chemical compound with significant potential for use in the field of medicine. Its synthesis method has been extensively studied and optimized, and it has been shown to possess potent analgesic properties with a lower risk of addiction and dependence compared to other opioid drugs. Further research is needed to fully understand the mechanisms underlying its effects and to explore its potential applications in the treatment of other diseases.
属性
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)11(14)13-10-5-3-4-9(6-10)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIQBJCTFVOUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588252 | |
| Record name | N-[3-(Aminomethyl)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]-2-methylpropanamide | |
CAS RN |
918810-72-7 | |
| Record name | N-[3-(Aminomethyl)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 918810-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[3-(aminomethyl)phenyl]sulfamide](/img/structure/B3372474.png)

![6-Chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3372491.png)


![2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide](/img/structure/B3372508.png)
